Barringtonite

Description

Properties

IUPAC Name |

magnesium;carbonate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYIGTRJOAQUPJ-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

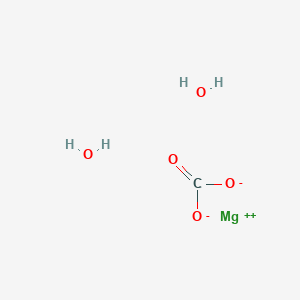

Canonical SMILES |

C(=O)([O-])[O-].O.O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4MgO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893027 |

Source

|

| Record name | Barringtonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-48-2 |

Source

|

| Record name | Barringtonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Barringtonite: A Comprehensive Technical Analysis

An In-depth Guide for Researchers and Scientists on the Discovery, Properties, and Analysis of a Unique Hydrous Magnesium Carbonate

Abstract

Barringtonite (MgCO₃·2H₂O) is a rare, naturally occurring hydrated magnesium carbonate mineral.[1][2] This technical guide provides a comprehensive overview of its discovery, history, and detailed physicochemical properties. It is intended for researchers, mineralogists, and materials scientists interested in the formation, characterization, and potential applications of this mineral. This document synthesizes available data on its crystallography, chemical composition, and optical properties, presenting them in a structured format for ease of reference and comparison. Furthermore, it outlines the key experimental methodologies employed in its initial characterization and describes its natural formation pathway.

Introduction

Barringtonite is a dihydrate form of magnesium carbonate, distinct from other hydrated forms such as nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O).[2] Its discovery provided new insights into the low-temperature geochemical processes that lead to the formation of hydrated carbonate minerals. Understanding the properties and formation of barringtonite is crucial for fields ranging from geochemistry to materials science, where hydrated minerals can play a role in various industrial processes.

Discovery and History

Barringtonite was first identified in Barrington Tops, New South Wales, Australia.[3][4][5] The mineral is named after this locality.[3][4][5][6] It was found as nodular encrustations on the surface of Tertiary olivine (B12688019) basalt located under Rainbow Falls in Sempill Creek.[7][8][9] The environment of its discovery is characterized by continually wet conditions due to meteoric water with a temperature of approximately 5°C.[7][8] The formation of barringtonite is a result of this cold meteoric water percolating through the olivine basalt and leaching magnesium from it.[3][4][7][8] It is often found in association with nesquehonite.[3][4][7][8]

Physicochemical Properties

The properties of barringtonite have been determined through various analytical techniques. It is a colorless and transparent mineral with a white streak, appearing as fibrous, nodular, or radial crystals.[3][6]

Chemical Composition

Barringtonite has the chemical formula MgCO₃·2H₂O.[1][10] Two separate chemical analyses were initially carried out, with the slight variations likely attributable to the presence of small amounts of nesquehonite.[7][8] The theoretical composition is also provided for comparison.

| Component | Analysis A (%) | Analysis B (%) | Theoretical (MgCO₃·2H₂O) (%) |

| MgO | 31.8 | 33.5 | 33.49 |

| CO₂ | 34.8 | 36.5 | 36.57 |

| H₂O | 33.4 | 30.0 | 29.94 |

| Total | 100.0 | 100.0 | 100.00 |

Table 1: Chemical Composition of Barringtonite.[4]

Crystallography

Barringtonite crystallizes in the triclinic system.[4][8][9] Its crystal structure has been characterized by X-ray diffraction.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 or P1̅ |

| a | 9.155 Å |

| b | 6.202 Å |

| c | 6.092 Å |

| α | 94°00' |

| β | 95°32' |

| γ | 108°42' |

| Z | 4 |

| Cell Volume (V) | 283.4 ų |

Table 2: Crystallographic Data for Barringtonite.[3][4][8]

Physical and Optical Properties

Barringtonite exhibits distinct physical and optical characteristics.

| Property | Value |

| Color | Colorless |

| Diaphaneity | Transparent |

| Habit | Needles and radiating fibers, in nodular incrustations |

| Cleavage | Good on {100}, {010}; probable on {001} |

| Density (calculated) | 2.825 g/cm³ |

| Optical Class | Biaxial (+) |

| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501 |

| 2V (measured) | 68°–80° |

| 2V (calculated) | 73°44' |

Table 3: Physical and Optical Properties of Barringtonite.[3][4][7][8]

Experimental Protocols

The characterization of barringtonite involved several key experimental techniques. While detailed, step-by-step protocols are not available in the original literature, the methodologies employed are described below.

X-ray Diffraction

The crystal structure of barringtonite was determined using X-ray powder diffraction.

-

Instrumentation : A 19-cm Unicam camera was utilized.

-

Radiation : Copper (Cu) radiation with a Nickel (Ni) filter was employed.

-

Data Analysis : The d-spacings were calculated from the powder photograph. Due to the minute size of the needles, which made the isolation of a single crystal for analysis impossible, Ito's method was used to index the reflections and determine the cell dimensions.[8]

The three strongest lines observed in the X-ray powder pattern correspond to the following d-values: 8.682 Å, 3.093 Å, and 2.936 Å.[7][8][9]

Chemical Analysis

Two separate chemical analyses were performed to determine the elemental composition of barringtonite. The exact methods are not detailed in the available literature, but standard wet chemical analysis techniques for minerals were likely employed at the time of discovery. The results were crucial in establishing the chemical formula as MgCO₃·2H₂O.[7][8]

Optical Microscopy

The optical properties of barringtonite were determined using polarizing microscopy.

-

Sample Preparation : Thin sections of the mineral were prepared for analysis.

-

Measurements : Refractive indices were measured at 22°C.[7][8] The biaxial nature of the mineral, the optic sign, and the 2V angle were determined. Extinction angles were also measured from the slow vibration direction, which fell into three distinct groups: 17°, 23°, and 34°.[7][8]

Formation and Occurrence

The natural formation of barringtonite provides a clear example of low-temperature mineral synthesis. The process involves the chemical weathering of basaltic rock.

Figure 1: Formation pathway of Barringtonite.

The diagram above illustrates the process of barringtonite formation. Cold meteoric water percolates through the olivine basalt, leading to the leaching of magnesium ions. These ions then precipitate out of the water to form barringtonite and its associated mineral, nesquehonite.

Visualization of Experimental Workflow

The characterization of a newly discovered mineral like barringtonite follows a logical progression of analytical techniques.

Figure 2: Experimental workflow for Barringtonite characterization.

This workflow demonstrates the typical steps taken to identify and characterize a new mineral. Starting from sample collection and initial observation of its physical properties, the mineral is subjected to chemical analysis, optical microscopy, and X-ray diffraction. The data from these techniques are then integrated to determine the mineral's chemical formula and crystal structure.

Conclusion

Barringtonite, a rare hydrous magnesium carbonate, serves as an excellent case study in mineral discovery and characterization. Its well-documented discovery, coupled with detailed analysis of its chemical, crystallographic, and optical properties, provides valuable data for geochemists and material scientists. The formation of barringtonite through the low-temperature leaching of basalt highlights a significant natural pathway for carbon sequestration in magnesium-rich rocks. Further research into the synthesis and stability of barringtonite could offer insights into carbonate formation processes and potential applications in materials science.

References

- 1. Barringtonite | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 3. azomining.com [azomining.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. mindat.org [mindat.org]

- 6. Barringtonite Mineral Data [webmineral.com]

- 7. rruff.net [rruff.net]

- 8. rruff.net [rruff.net]

- 9. Barringtonite—A new hydrous magnesium carbonate from Barrington Tops, New South Wales, Australia | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 10. ins-europa.org [ins-europa.org]

Barringtonite in Australia: A Technical Guide to its Sole Natural Occurrence

For Researchers and Scientists

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of Barringtonite (MgCO₃·2H₂O) in Australia. It details the mineral's type locality, geological setting, formation process, and physicochemical properties. This document consolidates quantitative data from primary and secondary sources into structured tables and outlines the key experimental protocols used in its initial characterization. Visual diagrams are provided to illustrate the formation pathway and analytical workflow. It must be noted that a thorough review of scientific literature reveals no established connection or reported research linking Barringtonite to drug development or any biological activity.

Introduction

Barringtonite is a rare, hydrated magnesium carbonate mineral. It was first discovered and described by Beryl Nashar in 1965.[1][2] The mineral was named after its type locality, Barrington Tops in New South Wales, Australia.[3][4] To date, this remains the only confirmed natural occurrence of Barringtonite in Australia. This guide serves as a technical resource for researchers in mineralogy, geology, and materials science, providing detailed information on this unique Australian mineral.

Australian Occurrence and Geology

The exclusive known location of Barringtonite in Australia is at Rainbow Falls on Sempill Creek, within the Barrington Tops National Park, New South Wales.[1][3][4] The mineral is found as nodular encrustations, composed of tiny, colorless radiating fibers or needles, on the surface of Tertiary olivine (B12688019) basalt.[2][5]

The Barrington Tops plateau is the remnant of a large shield volcano that was active approximately 50 million years ago. The geology of the area is characterized by these Tertiary basalts overlying older Palaeozoic sedimentary rocks and granite. The formation of Barringtonite is intrinsically linked to this specific geological and environmental setting.

Formation Pathway

Barringtonite forms through a low-temperature, aqueous leaching process. Cold meteoric water, with a temperature of about 5°C, percolates through the Tertiary olivine basalt that forms the substrate of the waterfall.[2][5] This process leaches magnesium from the magnesium-rich olivine in the basalt. The dissolved magnesium then combines with carbonate ions in the water and precipitates as hydrated magnesium carbonate, specifically Barringtonite (MgCO₃·2H₂O), on the continually wet rock surfaces under the falls.[2][3][5] The mineral is closely associated with Nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate that may be present due to slight variations in local conditions.[2][3][5]

References

Geological Formation of Barringtonite from Olivine Basalt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barringtonite (MgCO₃·2H₂O) is a rare hydrated magnesium carbonate mineral that forms through the low-temperature weathering of olivine-rich basalt. This technical guide provides a comprehensive overview of the geological formation of barringtonite, detailing its discovery, chemical and physical properties, and the geochemical processes that govern its precipitation from olivine (B12688019) basalt. The document summarizes key quantitative data, outlines inferred experimental protocols for its synthesis, and presents a visual representation of the formation pathway. This guide is intended for researchers in geochemistry, mineralogy, and materials science, as well as professionals in drug development who may have an interest in the biomineralization and dissolution of magnesium carbonates.

Introduction

Barringtonite is a hydrated magnesium carbonate with the chemical formula MgCO₃·2H₂O.[1][2] It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine basalt.[2][3] The formation of barringtonite is a result of the low-temperature chemical weathering of olivine, a primary silicate (B1173343) mineral rich in magnesium. This process involves the leaching of magnesium from the basalt by meteoric water and its subsequent precipitation as a hydrated carbonate. The unique conditions at its type locality, specifically under a waterfall, provide a continuous supply of water and create a favorable environment for its formation. Barringtonite is often found in association with nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate.[2][3]

Physicochemical Properties of Barringtonite

Barringtonite possesses distinct chemical and physical properties that are crucial for its identification and for understanding its formation and stability.

Chemical Composition

The idealized chemical formula for barringtonite is MgCO₃·2H₂O. The elemental weight percentages are provided in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage by Weight (%) |

| Magnesium | Mg | 24.305 | 20.20 |

| Carbon | C | 12.011 | 9.98 |

| Oxygen | O | 15.999 | 66.47 |

| Hydrogen | H | 1.008 | 3.35 |

| Total | 100.00 |

Table 1: Elemental Composition of Barringtonite.

Crystallographic and Physical Properties

Barringtonite crystallizes in the triclinic system.[2][4] Its key physical properties are summarized in the following table.

| Property | Value |

| Crystal System | Triclinic |

| Habit | Nodular encrustations of radiating fibers |

| Color | Colorless |

| Streak | White |

| Luster | Vitreous |

| Diaphaneity | Transparent |

| Cleavage | Distinct on {001}, {100}, and {010} |

| Calculated Density | ~2.53 - 2.83 g/cm³ |

Table 2: Physical and Crystallographic Properties of Barringtonite.[4][5]

Geological Setting and Formation Environment

The exclusive known natural occurrence of barringtonite is at Rainbow Falls, Sempill Creek, within the Barrington Tops National Park in New South Wales, Australia.[4][6] The geological substrate is a Tertiary olivine basalt.[2] The formation is intimately linked to the specific microenvironment under the waterfall, which is characterized by:

-

Low Temperature: The meteoric water is consistently cold, with a temperature of approximately 5°C.[2][3]

-

Continuous Water Flow: The waterfall ensures a constant percolation of water through the basalt, facilitating the leaching of magnesium.

Geochemical Formation Pathway of Barringtonite

The formation of barringtonite from olivine basalt is a multi-step geochemical process that begins with the chemical weathering of olivine and culminates in the precipitation of the hydrated magnesium carbonate.

Step 1: Carbonic Acid Formation

Atmospheric carbon dioxide (CO₂) dissolves in meteoric water (H₂O) to form carbonic acid (H₂CO₃). This weak acid is the primary agent responsible for the chemical weathering of the olivine basalt.

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

Step 2: Olivine Dissolution

The carbonic acid attacks the olivine ((Mg,Fe)₂SiO₄) in the basalt. For simplicity, we consider the magnesium-rich endmember of olivine, forsterite (Mg₂SiO₄). The acid leaches magnesium ions (Mg²⁺) and silicic acid (H₄SiO₄) from the mineral structure, releasing them into the water.

Mg₂SiO₄ (s) + 4H₂CO₃ (aq) → 2Mg²⁺ (aq) + H₄SiO₄ (aq) + 4HCO₃⁻ (aq)

Step 3: Supersaturation and Precipitation

As the concentration of dissolved magnesium (Mg²⁺) and bicarbonate (HCO₃⁻) ions increases in the water, the solution becomes supersaturated with respect to various magnesium carbonate phases. Given the low-temperature conditions, the precipitation of hydrated forms is favored over the anhydrous magnesite (MgCO₃). Barringtonite (MgCO₃·2H₂O) precipitates from the solution when the ion activity product exceeds its solubility product.

Mg²⁺ (aq) + HCO₃⁻ (aq) + H₂O (l) → MgCO₃·2H₂O (s) + H⁺ (aq)

The overall simplified reaction for the formation of barringtonite from forsterite can be represented as:

Mg₂SiO₄ (s) + 2CO₂ (g) + 4H₂O (l) → 2(MgCO₃·2H₂O) (s) + H₄SiO₄ (aq)

References

An In-depth Technical Guide to the Chemical Formula and Composition of Barringtonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, composition, and structural analysis of the mineral Barringtonite. The information is compiled from seminal research and mineralogical databases, presented in a format tailored for scientific professionals.

Chemical Formula and Identity

Barringtonite is a hydrous magnesium carbonate.[1][2] Its accepted chemical formula is:

This formula indicates that each formula unit of Barringtonite consists of one magnesium carbonate (MgCO₃) molecule associated with two molecules of water (H₂O). It is the dihydrate form of magnesium carbonate.[1]

Chemical Composition

The theoretical and experimentally determined chemical composition of Barringtonite is presented below. Two separate analyses, designated as Analysis A and Analysis B, were conducted on the type material from Barrington Tops, New South Wales, Australia.[2] The slight variations in the initial analyses were attributed to the potential presence of small amounts of Nesquehonite (MgCO₃·3H₂O), another hydrous magnesium carbonate with which Barringtonite is often associated.[2][6]

Table 1: Oxide and Elemental Composition of Barringtonite

| Component | Analysis A (wt. %) | Analysis B (wt. %) | Theoretical (wt. %) |

| Oxide Composition | |||

| MgO | 31.8 | 33.5 | 33.49 |

| CO₂ | 34.8 | 36.5 | 36.57 |

| H₂O | 33.4 | 30.0 | 29.94 |

| Elemental Composition | |||

| Magnesium (Mg) | - | - | 20.20 |

| Carbon (C) | - | - | 9.98 |

| Oxygen (O) | - | - | 66.47 |

| Hydrogen (H) | - | - | 3.35 |

| Total | 100.0 | 100.0 | 100.00 |

Data sourced from the Handbook of Mineralogy and Mindat.[2][3][4]

Table 2: Molar Properties of Barringtonite

| Property | Value |

| Molecular Weight | 120.34 gm |

Data sourced from the Mineralogy Database.[3]

Crystallographic and Physical Properties

Barringtonite crystallizes in the triclinic system.[2][3][6] Key crystallographic and physical data are summarized below.

Table 3: Crystallographic and Physical Data for Barringtonite

| Property | Value |

| Crystal System | Triclinic[2][3][6] |

| Space Group | P1 or P1̅[2][3] |

| Cell Dimensions | a = 9.156 Å, b = 6.02 Å, c = 6.092 Å[3] |

| α = 94°, β = 95.5°, γ = 108.7°[3] | |

| Cell Volume (V) | 315.82 ų[3] |

| Z (formula units per unit cell) | 4[3][6] |

| Density (calculated) | 2.53 g/cm³[3] |

| Color | Colorless[2][3] |

| Streak | White[3] |

| Habit | Fibrous, Nodular, Radial[3] |

Experimental Protocols

The definitive characterization of Barringtonite was first published in 1965.[2] While the original publication does not provide the exhaustive detail of modern analytical reports, the methodologies employed can be outlined based on the available information and standard practices of the era.

Two separate chemical analyses were performed to determine the elemental composition of Barringtonite.[6] Although the specific instrumental techniques were not detailed, the general approach for mineral analysis at the time would have involved a combination of gravimetric and titrimetric methods.

-

Sample Preparation: A known weight of the pure mineral sample would be dissolved in an appropriate acid.

-

Magnesium (MgO) Determination: Magnesium was likely precipitated as magnesium ammonium (B1175870) phosphate (B84403) (MgNH₄PO₄), which was then ignited to form magnesium pyrophosphate (Mg₂P₂O₇). The weight of the pyrophosphate would be used to calculate the weight percentage of MgO.

-

Carbon Dioxide (CO₂) Determination: The sample would be treated with acid, and the evolved CO₂ would be captured by a suitable absorbent (e.g., soda lime). The weight gain of the absorbent would correspond to the amount of CO₂ in the sample.

-

Water (H₂O) Determination: The water content was likely determined by heating the sample and measuring the weight loss (thermogravimetric analysis) or by capturing the evolved water in a desiccant and measuring the weight gain.

X-ray powder diffraction was used to determine the crystal structure and d-spacings of Barringtonite.

-

Instrumentation: The original analysis utilized a Unicam camera.[6]

-

Radiation Source: The experiment employed Copper (Cu) radiation with a Nickel (Ni) filter to isolate the Cu-Kα wavelength.[6]

-

Data Analysis: Due to the fine, fibrous nature of the crystals, single-crystal diffraction was not feasible. Instead, the powder diffraction pattern was indexed using Ito's method, a systematic approach to determine the unit cell parameters for a crystal of unknown symmetry from its powder diffraction data.[6]

The three most intense lines in the X-ray powder diffraction pattern correspond to the following d-spacings: 8.682 Å, 3.093 Å, and 2.936 Å.[2][6]

Diagrams

The following diagram illustrates the logical workflow for the compositional and structural analysis of Barringtonite.

Caption: Workflow for the analysis of Barringtonite.

This diagram illustrates the molecular components of Barringtonite.

Caption: Molecular makeup of Barringtonite.

References

Barringtonite Crystals: A Technical Guide to Physical and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral, first identified in Barrington Tops, New South Wales, Australia.[1][2] It belongs to the dihydrate form of magnesium carbonate and typically forms through the weathering of magnesium-rich rocks like basalt.[2][3] This technical guide provides a comprehensive overview of the core physical and optical properties of Barringtonite crystals, presenting quantitative data in structured tables and outlining the experimental protocols used for their determination.

Physical Properties

Barringtonite exhibits a range of distinct physical characteristics that are crucial for its identification and characterization. These properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | MgCO₃·2H₂O | [4][5] |

| Crystal System | Triclinic | [1][4] |

| Habit | Fibrous, Nodular, Radial | [4] |

| Cleavage | Distinct on {001}, {100}, and {010} | [1][4] |

| Hardness (Mohs) | Not Determined | [6] |

| Density (Calculated) | 2.53 - 2.825 g/cm³ | [1][4][7] |

| Density (Measured) | 2.83 g/cm³ | [4] |

| Specific Gravity | 2.54 gm/cc | [4] |

| Streak | White | [4] |

| Color | Colorless | [4] |

| Diaphaneity | Transparent | [4] |

Crystallographic Data

The crystal structure of Barringtonite has been determined to be triclinic. The unit cell parameters are detailed in the following table.

| Parameter | Value | Source |

| Space Group | P1 or P1 | [4][6] |

| a | 9.155 Å - 9.156 Å | [1][4] |

| b | 6.02 Å - 6.202 Å | [1][4] |

| c | 6.092 Å | [1][4] |

| α | 94° | [1][4] |

| β | 95.5° (95° 32') | [1][4] |

| γ | 108.7° (108° 42' - 108° 72') | [1][4][6] |

| V (Cell Volume) | 283.4 ų - 315.82 ų | [1][4] |

| Z | 4 | [1][4] |

Optical Properties

Barringtonite is an anisotropic mineral, meaning its optical properties vary with the direction of light passing through it.[8] It is biaxial positive. The key optical properties are summarized below.

| Property | Value | Source |

| Optical Class | Biaxial (+) | [1][4] |

| Refractive Index (α) | 1.458 | [1][4] |

| Refractive Index (β) | 1.473 | [1][4] |

| Refractive Index (γ) | 1.501 | [1][4] |

| Birefringence (δ) | 0.043 | [1][4] |

| 2V (Measured) | 73.7° - 80° | [4][6] |

| 2V (Calculated) | 73° 44' - 74° | [1][4] |

| Dispersion | None | [9] |

| Pleochroism | Not observed | [8] |

Experimental Protocols

The characterization of Barringtonite's properties involves several standard mineralogical techniques.

X-Ray Diffraction (XRD)

X-ray powder diffraction is a fundamental technique used to identify the crystalline structure of Barringtonite and to distinguish it from other magnesium carbonate hydrates like nesquehonite and lansfordite.

-

Sample Preparation : A small, powdered sample of the mineral is prepared.

-

Instrumentation : A Debye-Scherrer camera or a modern powder diffractometer is used. The original studies on Barringtonite utilized a 19-cm Unicam camera with Cu radiation and a Ni filter.[7]

-

Data Analysis : The diffraction pattern, consisting of a series of peaks at specific 2θ angles, is recorded. The d-spacings (the distances between crystal lattice planes) are calculated from these angles. The three strongest lines observed for Barringtonite are at d-values of 8.682 Å, 3.093 Å, and 2.936 Å.[1][7]

Determination of Unit Cell Parameters

Due to the typically small size of Barringtonite crystals, single-crystal X-ray diffraction can be challenging. The original determination of its triclinic cell dimensions was achieved using Ito's method.

-

Ito's Method : This method involves indexing the powder diffraction pattern to determine the unit cell parameters without requiring a single crystal. It is particularly useful for materials where single crystals of sufficient size and quality are difficult to obtain.[1][7]

Optical Microscopy

The optical properties of Barringtonite are determined using a polarizing microscope.

-

Sample Preparation : Thin sections of the mineral are prepared to a standard thickness (typically 30 µm) to allow light to pass through.

-

Refractive Index Measurement : The refractive indices (α, β, and γ) are measured using the immersion method. This involves immersing the mineral grains in a series of calibrated refractive index oils and observing the Becke line to find the oil that matches the refractive index of the mineral in a specific orientation. The measurements for Barringtonite were conducted at 22°C.[1][7]

-

Birefringence and 2V Angle : The maximum birefringence is calculated as the difference between the highest and lowest refractive indices (γ - α). The 2V angle, the angle between the two optic axes in a biaxial crystal, can be measured directly using a universal stage or calculated from the refractive indices.[1]

Below is a logical workflow for the experimental characterization of Barringtonite.

Experimental workflow for Barringtonite characterization.

References

- 1. rruff.net [rruff.net]

- 2. Barringtonite | 5145-48-2 | Benchchem [benchchem.com]

- 3. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 4. Barringtonite Mineral Data [webmineral.com]

- 5. Barringtonite | CH4MgO5 | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. rruff.net [rruff.net]

- 8. geologyscience.com [geologyscience.com]

- 9. mindat.org [mindat.org]

An In-depth Technical Guide to the Crystal Structure and Crystallography of Barringtonite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barringtonite (MgCO₃·2H₂O) is a hydrated magnesium carbonate mineral that plays a role in understanding low-temperature geochemical processes and the sequestration of carbon dioxide. This technical guide provides a comprehensive overview of the crystal structure and crystallographic properties of barringtonite. It is designed to serve as a foundational resource for researchers in mineralogy, materials science, and geochemistry. This document synthesizes available data on its unit cell parameters, optical properties, and X-ray diffraction data. Furthermore, it outlines the experimental methodologies employed in its characterization and presents a logical workflow for its crystallographic analysis.

Introduction

Barringtonite is a mineral with the chemical formula MgCO₃·2H₂O.[1][2] It was first discovered at Barrington Tops, New South Wales, Australia, where it occurs as nodular encrustations on the surface of olivine (B12688019) basalt.[3][4][5] The formation of barringtonite is a result of cold meteoric water percolating through olivine basalt and leaching magnesium.[3][4][6] This mineral is often found in association with nesquehonite (MgCO₃·3H₂O).[3][4][5][6] Understanding the crystallographic nature of barringtonite is crucial for disciplines ranging from geology to materials science, where hydrated carbonates are of significant interest.

Crystal Structure and Properties

Barringtonite crystallizes in the triclinic system, which is characterized by three unequal axes with oblique angles.[1][3][4][7] The space group is either P1 or Pī.[1][5] Due to the typically very small size of its fibrous or needle-like crystals, obtaining a single crystal suitable for complete structure determination has been challenging.[3][4]

Crystallographic Data

The unit cell parameters and other crystallographic data for barringtonite are summarized in the table below. It is important to note that slight variations in these parameters are reported across different sources, which is common in mineralogical studies.

| Parameter | Value (Source 1) [3][4][6] | Value (Source 2) [1] | Value (Source 3) [5] |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P1 or Pī | P1 or Pī | P1 or Pī |

| a | 9.155 Å | 9.156 Å | 9.155 Å |

| b | 6.202 Å | 6.02 Å | 6.202 Å |

| c | 6.092 Å | 6.092 Å | 6.092 Å |

| α | 94° 00' | 94° | 94° 00' |

| β | 95° 32' | 95.5° | 95° 32' |

| γ | 108° 42' | 108.7° | 108° 42' |

| Cell Volume (V) | 283.4 ų | 315.82 ų | Not Reported |

| Z | 4 | 4 | 4 |

| Calculated Density | 2.825 g/cm³ | 2.53 g/cm³ | 2.825 g/cm³ |

Physical and Optical Properties

Barringtonite presents as colorless, transparent, fibrous, nodular, or radial crystals.[1] A summary of its key physical and optical properties is provided below.

| Property | Value |

| Color | Colorless[1][5] |

| Habit | Fibrous, Nodular, Radial[1] |

| Cleavage | Good on {100}, {010}, and {001} (probable)[3][5] |

| Optical Class | Biaxial (+)[1][3][5] |

| Refractive Indices | α = 1.458, β = 1.473, γ = 1.501[1][3][5] |

| Birefringence (δ) | 0.043[1][3] |

| 2V (measured) | 73.7°[1] |

| 2V (calculated) | 74°[1] |

X-ray Powder Diffraction Data

X-ray powder diffraction is a primary technique for identifying barringtonite. The d-spacings from a powder diffraction pattern are characteristic of the mineral. The three strongest lines are observed at 8.682 Å, 3.093 Å, and 2.936 Å.[3][4] A more extensive list of d-spacings is presented in the table below.

| d-spacing (Å) [5] | Intensity [5] |

| 8.682 | vs |

| 6.087 | s |

| 5.816 | s |

| 3.093 | vs |

| 2.936 | vs |

| 2.495 | s |

| 2.309 | s |

(vs = very strong, s = strong)

Experimental Protocols

The characterization of barringtonite's crystallographic properties involves several key experimental techniques.

Sample Preparation and Initial Observation

The primary challenge in the study of barringtonite is its occurrence as very fine, radiating fibers or needles, typically averaging 0.01 x 0.03 mm in size.[3][4][6] Samples are collected from their natural geological setting, often as nodular encrustations on olivine basalt.[3][4][6] Due to the small crystal size, it is often difficult to isolate a single, 'clean' crystal for analysis.[3][4] The mineral is often found with a small percentage of nesquehonite, which can complicate chemical and structural analyses.[3][4][6]

X-ray Powder Diffraction (XRPD)

The X-ray powder diffraction data for barringtonite were historically obtained using a 19-cm Unicam camera with Cu Kα radiation and a Ni filter.[4][6]

Detailed Steps:

-

Sample Grinding: A small amount of the barringtonite sample is carefully ground into a fine powder to ensure random orientation of the crystallites.

-

Capillary Loading: The powdered sample is loaded into a thin-walled glass capillary tube.

-

Data Collection: The capillary is mounted in the powder camera, and the sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are recorded on photographic film or a modern detector.

-

Data Analysis: The positions of the diffraction lines are measured to determine the d-spacings. The intensities of the lines are also estimated.

Indexing of the Powder Pattern

Due to the inability to isolate a single crystal, the unit cell parameters of barringtonite were determined from the powder diffraction data using Ito's method.[3][4] This method is a systematic approach to indexing the powder patterns of low-symmetry crystals.

Single-Crystal X-ray Diffraction (A Note on Unreported Data)

While the unit cell has been determined, a full crystal structure solution, which would provide the precise atomic coordinates, bond lengths, and bond angles, requires single-crystal X-ray diffraction data. To date, a complete single-crystal structure refinement for barringtonite has not been reported in the literature, likely due to the difficulty in obtaining a suitable single crystal.

A hypothetical workflow for single-crystal analysis would involve:

-

Crystal Selection: A single, high-quality crystal of appropriate size would be selected under a microscope.

-

Mounting: The crystal would be mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data would be collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected data would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic positions and thermal parameters.

Crystallographic Analysis Workflow

The logical flow of experiments and analysis for the crystallographic characterization of barringtonite can be visualized as follows:

Conclusion

Barringtonite (MgCO₃·2H₂O) is a triclinic mineral whose fundamental crystallographic properties have been established primarily through X-ray powder diffraction techniques. This guide has summarized the key structural and optical data and outlined the experimental protocols used for its characterization. While a complete crystal structure with atomic coordinates remains to be determined, the existing data provide a solid foundation for further research into this and other hydrated carbonate minerals. The workflow presented herein illustrates the systematic approach required for the crystallographic analysis of such naturally occurring materials. Future work, contingent on the discovery of suitable single crystals, will undoubtedly provide deeper insights into the atomic arrangement and bonding within barringtonite.

References

Unveiling Barringtonite: A Technical Guide to Its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the initial characterization of the mineral Barringtonite. It details the fundamental physical, chemical, and crystallographic properties of this hydrous magnesium carbonate. This guide is intended to serve as a foundational resource, offering in-depth data presentation, detailed experimental protocols, and visual representations of key analytical workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the initial characterization of Barringtonite mineral samples.

Table 1: Chemical Composition of Barringtonite (MgCO₃·2H₂O)

| Constituent | Weight % (Analysis A)[1][2] | Weight % (Analysis B)[1][2] | Ideal Weight % |

| MgO | 31.8 | 33.5 | 33.49 |

| CO₂ | 34.8 | 36.5 | 36.57 |

| H₂O | 33.4 | 30.0 | 29.94 |

| Total | 100.0 | 100.0 | 100.0 |

Table 2: Physical and Optical Properties of Barringtonite

| Property | Value |

| Color | Colorless[3] |

| Streak | White |

| Habit | Fibrous, Nodular, Radial aggregates of needles[1][2][3] |

| Cleavage | Good on {100}, {010}; Probable on {001}[1][2][3] |

| Density (g/cm³) | 2.825 (Calculated)[1][2][3] |

| Optical Class | Biaxial (+)[1][2][3] |

| Refractive Indices (at 22°C) | α = 1.458, β = 1.473, γ = 1.501[1][2][3] |

| Birefringence | 0.043[1][2] |

| 2V Angle | 73° 44' (Calculated), 68-80° (Measured)[1][2][3] |

Table 3: Crystallographic Data of Barringtonite

| Parameter | Value |

| Crystal System | Triclinic[1][2][3] |

| Space Group | P1 or P1̅[3] |

| Unit Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Å[1][2][3] |

| α = 94° 00', β = 95° 32', γ = 108° 42'[1][2][3] | |

| Cell Volume (V) | 283.4 ų[1][2] |

| Z (formula units per unit cell) | 4[1][2][3] |

Experimental Protocols

This section details the methodologies employed for the key experiments in the initial characterization of Barringtonite.

X-ray Crystallography

The crystallographic data for Barringtonite were determined using X-ray powder diffraction.

-

Sample Preparation: A small, powdered sample of the mineral was prepared for analysis.

-

Instrumentation: An X-ray powder photograph was taken on a 114.59 mm Unicam camera.[2]

-

X-ray Source: Copper (Cu) radiation was used with a Nickel (Ni) filter to isolate the Cu-Kα wavelength.[2]

-

Data Analysis: The diffraction pattern, consisting of a series of lines corresponding to different lattice plane spacings (d-values), was recorded on film. The positions and intensities of these lines were measured. The reflections were indexed, and the unit cell parameters were determined using Ito's method (1949).[1][2] This method is a systematic approach to indexing powder diffraction patterns of low-symmetry crystals by identifying zones and assigning Miller indices (hkl) to the observed reflections.

Chemical Analysis

Two separate chemical analyses (A and B) were conducted to determine the elemental composition of Barringtonite. While the specific analytical techniques used in the original study by Nashar (1965) are not detailed, the standard methods for carbonate mineral analysis at the time likely involved wet chemical techniques. A general protocol for such an analysis is as follows:

-

Determination of MgO: A weighed portion of the sample would be dissolved in acid. The magnesium content could then be determined by precipitation with a reagent such as ammonium (B1175870) phosphate, followed by ignition to magnesium pyrophosphate (Mg₂P₂O₇) and gravimetric determination.

-

Determination of CO₂: The carbon dioxide content would typically be determined by acid digestion. A weighed sample is treated with a strong acid (e.g., HCl), and the evolved CO₂ is passed through a series of absorbent tubes. The weight gain of the absorbent is used to calculate the percentage of CO₂ in the original sample.

-

Determination of H₂O: The water content is determined by the Penfield method or a similar technique. The sample is heated in a dry tube, and the evolved water is collected and weighed in a pre-weighed absorbent material.

Optical Microscopy

The optical properties of Barringtonite were determined using a polarizing microscope.

-

Refractive Index Determination: The refractive indices (α, β, and γ) were measured at a controlled temperature of 22°C using the immersion method.[1][2] This technique involves immersing mineral grains in a series of calibrated refractive index liquids. By observing the Becke line, a bright halo that moves into the medium of higher refractive index when the focus is raised, the refractive index of the mineral can be bracketed and precisely determined.

-

2V Angle Determination: The 2V angle, the angle between the two optic axes in a biaxial mineral, was both measured and calculated. The measurement is typically performed on a grain oriented to show an acute bisectrix interference figure using a universal stage or by estimating from the separation of the isogyres. The 2V angle can also be calculated from the three principal refractive indices using the following formula:

cos²Vγ = (γ²(β²-α²))/(β²(γ²-α²))

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a new mineral sample and the formation pathway of Barringtonite.

References

Barringtonite: A Comprehensive Technical Guide to Identification and Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barringtonite, a hydrous magnesium carbonate with the chemical formula MgCO₃ · 2H₂O, is a mineral of interest in various scientific fields, including geology, materials science, and potentially pharmaceuticals due to its composition and properties.[1][2] This technical guide provides an in-depth overview of the identification and classification of Barringtonite, detailing its core properties, formation, and the experimental protocols necessary for its characterization.

Physicochemical Properties

Barringtonite is a colorless and transparent mineral that typically occurs as fibrous, nodular, or radial crystalline aggregates.[3] It is formed through the leaching of magnesium from olivine (B12688019) basalt by meteoric water.[1][3]

Data Presentation: Quantitative Mineralogical Data

The following tables summarize the key quantitative data for Barringtonite, facilitating comparison and analysis.

Table 1: Crystallographic Data

| Property | Value |

| Crystal System | Triclinic |

| Space Group | P1 or P1̅ |

| Unit Cell Dimensions | a = 9.155 Å, b = 6.202 Å, c = 6.092 Å |

| α = 94°00', β = 95°32', γ = 108°42' | |

| Z (formula units/unit cell) | 4 |

Table 2: Chemical Composition

| Constituent | Weight % (Theoretical) | Weight % (Typical Analysis 1) | Weight % (Typical Analysis 2) |

| MgO | 33.49 | 31.8 | 33.5 |

| CO₂ | 36.57 | 34.8 | 36.5 |

| H₂O | 29.94 | 33.4 | 30.0 |

| Total | 100.00 | 100.0 | 100.0 |

Table 3: Physical and Optical Properties

| Property | Value |

| Color | Colorless |

| Luster | Vitreous |

| Streak | White |

| Hardness (Mohs) | Not Determined |

| Density (g/cm³) | 2.54 - 2.83 |

| Cleavage | Good on {100}, {010}, and probable on {001} |

| Optical Class | Biaxial (+) |

| Refractive Indices | nα = 1.458, nβ = 1.473, nγ = 1.501 |

| Birefringence | 0.043 |

| 2V Angle (measured) | 68° - 80° |

Mineral Classification

Barringtonite is classified within the carbonate class of minerals. Specifically, it belongs to the group of hydrated carbonates.

-

Strunz Classification: 5.CA.15 - Carbonates without additional anions, with H₂O, with medium-sized cations.

-

Dana Classification: 15.01.05.01 - Hydrated Carbonates with the general formula A⁺(XO₃) · x(H₂O).

Experimental Protocols for Identification

Accurate identification of Barringtonite requires a combination of analytical techniques. The following sections detail the methodologies for key experiments.

X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the identification of crystalline materials. The unique crystal structure of Barringtonite produces a characteristic diffraction pattern.

Methodology:

-

Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. These are then compared to a standard reference pattern for Barringtonite from the International Centre for Diffraction Data (ICDD) database.

Table 4: Characteristic X-ray Powder Diffraction Peaks for Barringtonite

| 2θ (CuKα) | d-spacing (Å) | Intensity |

| 10.18° | 8.682 | vs |

| 28.84° | 3.093 | vs |

| 30.42° | 2.936 | vs |

| 14.55° | 6.087 | s |

| 15.22° | 5.816 | s |

| 35.97° | 2.495 | s |

| 39.00° | 2.309 | s |

(vs = very strong, s = strong) Source:[1][3]

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. For Barringtonite, these methods can reveal the loss of water molecules and the subsequent decomposition of the carbonate.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered mineral (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Experimental Conditions: The sample is heated from room temperature to approximately 1000°C at a constant heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

-

Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. For Barringtonite, two main mass loss steps are expected:

-

An initial loss corresponding to the two water molecules of hydration.

-

A subsequent loss corresponding to the release of carbon dioxide from the carbonate.

-

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a mineral.

FTIR Spectroscopy Methodology:

-

Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.

-

Instrumentation: A Fourier Transform Infrared spectrometer.

-

Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show characteristic absorption bands for:

-

O-H stretching and bending vibrations from the water molecules.

-

C-O stretching and bending vibrations from the carbonate group.

-

Raman Spectroscopy Methodology:

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Collection: The Raman spectrum is collected by focusing the laser onto the sample and collecting the scattered light.

-

Data Analysis: The spectrum will show characteristic Raman shifts corresponding to the vibrational modes of the carbonate and water molecules.

Potential Applications in Drug Development

While direct pharmaceutical applications of Barringtonite are not established, its components, magnesium and carbonate, are relevant. Magnesium compounds are used as antacids and dietary supplements. The controlled synthesis and characterization of pure magnesium carbonate hydrates, like Barringtonite, could be of interest for understanding biomineralization processes and for the development of novel drug delivery systems or excipients. Its metastable nature is also of interest in CO2 sequestration studies.[5]

Conclusion

The identification and classification of Barringtonite are achieved through a combination of analytical techniques that probe its chemical, structural, and physical properties. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to accurately characterize this mineral. The structured data and workflows presented herein are intended to support further research and potential applications of Barringtonite and related hydrated magnesium carbonates.

References

An In-depth Technical Guide on the Geochemical Conditions for Barringtonite Precipitation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the geochemical conditions required for the precipitation of barringtonite (MgCO₃·2H₂O). Due to the limited direct experimental data on the synthesis of pure barringtonite, this document synthesizes information from its natural occurrences, thermodynamic considerations within the MgO-CO₂-H₂O system, and experimental protocols for closely related hydrated magnesium carbonates. This guide aims to provide a foundational understanding for researchers seeking to synthesize and study this mineral.

Introduction to Barringtonite

Barringtonite is a hydrous magnesium carbonate with the chemical formula MgCO₃·2H₂O. It is a rare mineral, typically found in specific low-temperature geological settings.[1] Understanding the precise conditions of its formation is crucial for fields ranging from geochemistry to materials science and potentially for drug development, where controlled crystallization of hydrated minerals can be of interest.

Geochemical Conditions from Natural Occurrences

The primary information on the geochemical conditions for barringtonite precipitation comes from its type locality in Barrington Tops, New South Wales, Australia. There, it is found as nodular encrustations on the surface of olivine (B12688019) basalt under a waterfall.[2]

Key observations from its natural formation environment suggest the following conditions:

-

Low Temperature: The mineral precipitates from cold meteoric water, with an estimated temperature of around 5°C.[2]

-

Aqueous Environment: Barringtonite forms in a setting where rock is continually wet.[2]

-

Magnesium Source: The magnesium is leached from the weathering of magnesium-rich silicate (B1173343) minerals, specifically olivine in basalt.[2]

-

Associated Minerals: It is often found in association with nesquehonite (MgCO₃·3H₂O), another hydrated magnesium carbonate.[1][2]

These observations point towards a low-temperature, aqueous precipitation pathway driven by the dissolution of magnesium silicates.

Thermodynamic Context and Phase Relationships

Direct thermodynamic data for barringtonite is scarce in the literature. To understand its formation, we must consider its position within the broader MgO-CO₂-H₂O system, which includes other hydrated magnesium carbonates like nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O), as well as the anhydrous magnesite (MgCO₃).

At low temperatures, the hydration of the Mg²⁺ ion is a significant kinetic barrier to the precipitation of the thermodynamically stable anhydrous magnesite.[3][4] This favors the formation of hydrated phases. Studies on the MgO-CO₂-H₂O system indicate that nesquehonite is a stable phase at temperatures below approximately 15°C.[4] Given that barringtonite is found with nesquehonite and forms at very low temperatures, it is likely either a metastable intermediate in the formation of nesquehonite or stable within a very narrow low-temperature and specific solution chemistry window.

Table 1: Summary of Formation Conditions for Low-Temperature Magnesium Carbonate Hydrates

| Mineral | Formula | Typical Formation Temperature | Key Formation Conditions |

| Barringtonite | MgCO₃·2H₂O | ~ 5°C (inferred from natural occurrence) | Low temperature, aqueous, leaching of Mg-rich silicates.[2] |

| Nesquehonite | MgCO₃·3H₂O | < 15°C | Favored at low temperatures; can transform to other phases upon heating.[4] |

| Lansfordite | MgCO₃·5H₂O | Low temperatures, often below 10°C | Highly hydrated phase, can be a precursor to nesquehonite. |

Proposed Experimental Protocol for Barringtonite Synthesis

While no established protocol for the synthesis of pure barringtonite has been published, the following hypothetical methodology is proposed based on the conditions of its natural formation and general principles of low-temperature magnesium carbonate synthesis. This protocol is intended as a starting point for experimental investigation.

Objective

To precipitate barringtonite (MgCO₃·2H₂O) by simulating the natural leaching of magnesium-rich minerals in a controlled low-temperature environment.

Materials and Reagents

-

Forsteritic Olivine ((Mg,Fe)₂SiO₄), finely ground

-

Deionized water, purged with a CO₂-N₂ gas mixture to control pCO₂

-

Sodium bicarbonate (NaHCO₃) for pH control (optional)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

-

Pressurized gas cylinders (CO₂ and N₂) with mass flow controllers

-

Jacketed glass reactor with temperature control

-

Stirring mechanism (e.g., magnetic stirrer)

-

In-situ pH and temperature probes

-

Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

-

Drying oven or desiccator

Experimental Procedure

-

Reactor Setup: A jacketed glass reactor is set up with a cooling circulator to maintain a constant low temperature (e.g., 5°C ± 1°C). The reactor is equipped with a magnetic stirrer, pH and temperature probes, and gas inlet and outlet lines.

-

Solution Preparation: Deionized water is added to the reactor and allowed to equilibrate to the target temperature. A specific partial pressure of CO₂ is established by bubbling a mixture of CO₂ and N₂ through the water. The pH of the initial solution should be monitored.

-

Magnesium Leaching Simulation: Finely ground olivine is added to the temperature- and gas-equilibrated water. The suspension is stirred continuously to promote the leaching of magnesium.

-

Monitoring and Control: The pH of the solution is monitored in real-time. The dissolution of olivine is expected to increase the pH. The experiment can be run with or without pH control. For controlled experiments, a pH-stat system can be used to maintain a target pH by the automated addition of a dilute acid (e.g., HCl).

-

Precipitation and Sampling: The experiment is run for an extended period (days to weeks) to allow for sufficient leaching and the potential nucleation and growth of magnesium carbonate phases. Samples of the suspension should be periodically withdrawn to analyze the solid phase.

-

Solid Phase Characterization: The collected solid samples are filtered, washed with cold deionized water, and dried at a low temperature (e.g., in a desiccator or under a gentle stream of N₂ at room temperature) to prevent dehydration. The mineral phases should be identified using techniques such as X-ray Diffraction (XRD) and Raman Spectroscopy.

Experimental Parameters to Investigate

The following table outlines key parameters that can be varied to optimize the precipitation of barringtonite.

Table 2: Proposed Experimental Parameters for Barringtonite Synthesis

| Parameter | Range to Investigate | Rationale |

| Temperature | 2 - 10°C | To mimic the cold meteoric water conditions of natural formation.[2] |

| pH | 7.5 - 9.0 | The dissolution of olivine will naturally raise the pH; this range is typical for carbonate precipitation. |

| pCO₂ | 10⁻³⁵ to 10⁻² atm | To control the concentration of dissolved inorganic carbon. |

| Stirring Rate | 100 - 400 rpm | To ensure suspension of olivine particles and facilitate leaching without excessive shear. |

| Olivine Particle Size | < 50 µm | A smaller particle size increases the surface area for leaching. |

Visualizations

Signaling Pathway for Barringtonite Precipitation

Caption: Proposed geochemical pathway for the natural formation of barringtonite.

Experimental Workflow for Barringtonite Synthesis

Caption: Proposed experimental workflow for the synthesis of barringtonite.

Conclusion

The precipitation of barringtonite is favored by low-temperature aqueous conditions where a source of magnesium is available from the dissolution of silicate minerals. While direct and detailed experimental data for its synthesis are currently lacking, the information from its natural occurrences provides a strong foundation for designing experimental protocols. The proposed methodology in this guide offers a starting point for researchers to explore the synthesis of barringtonite and to further elucidate the precise geochemical conditions that govern its formation. Further research is needed to determine its thermodynamic properties and to refine the synthesis process to reliably produce pure-phase barringtonite for future applications.

References

A Technical Guide to the Field Collection and Preservation of Barringtonite Specimens

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the field collection and preservation of Barringtonite (MgCO₃ · 2H₂O), a rare hydrous magnesium carbonate mineral. Due to the scarcity of specific research on Barringtonite preservation, this document synthesizes information from the study of analogous hydrated magnesium carbonate minerals, such as nesquehonite (MgCO₃ · 3H₂O), and established protocols for handling delicate mineral specimens. The protocols outlined herein are designed to maintain the structural and chemical integrity of Barringtonite for research, analysis, and potential applications in drug development.

Introduction to Barringtonite

Barringtonite is a triclinic mineral that typically occurs as nodular encrustations composed of colorless radiating fibers or needles.[1] It forms as a result of cold meteoric water percolating through olivine (B12688019) basalt and leaching magnesium.[1] A key characteristic of Barringtonite is its hydrated nature, which makes it susceptible to degradation through dehydration and transformation into other mineral phases. It is often found in association with nesquehonite.[1]

Physicochemical Properties of Barringtonite

A thorough understanding of Barringtonite's properties is fundamental to its effective collection and preservation.

| Property | Value | Reference |

| Chemical Formula | MgCO₃ · 2H₂O | [2] |

| Crystal System | Triclinic | [1] |

| Hardness | Soft (exact value not determined) | [3] |

| Cleavage | Good, probable on {100}, {010}, and {001} | [1] |

| Density | 2.54 - 2.83 g/cm³ | [2] |

| Formation Environment | Cold (approx. 5°C), wet environments | [1] |

| Associated Minerals | Nesquehonite (MgCO₃ · 3H₂O) | [1] |

Field Collection Protocol

The collection of Barringtonite specimens requires meticulous care to prevent physical damage and immediate dehydration.

Pre-Collection Preparation

-

Site Identification: Barringtonite is typically found on the surface of olivine basalt in areas with continuous exposure to cold meteoric water.[1]

-

Equipment:

-

Geological hammer and chisel (for removing matrix)

-

Soft brushes (for gentle cleaning)

-

Spatulas and soft-tipped tweezers (for handling specimens)

-

Nitrile gloves to prevent contamination from skin oils.[3]

-

Pre-labeled, sealable, watertight containers.

-

Inert cushioning material (e.g., acid-free tissue paper, foam).

-

Deionized water from the collection site (if possible) or a prepared hydration solution.

-

On-Site Collection and Handling

-

Extraction: Carefully extract the basalt matrix containing the Barringtonite nodules. Minimize direct contact with the delicate, fibrous crystals.

-

Initial Cleaning: Use a soft brush to gently remove any loose debris. Avoid aggressive cleaning methods that could dislodge the crystals. Do not "over-clean" the specimen.

-

Immediate Hydration: To prevent dehydration, which can begin immediately upon removal from its moist environment, specimens should be promptly placed in a pre-hydrated environment.

-

Wrap the specimen in acid-free tissue paper dampened with deionized water or water from the collection site.

-

Place the wrapped specimen in a sealed, watertight container.

-

Field Documentation

Thorough documentation at the point of collection is crucial for the scientific value of the specimen. Record the following:

-

GPS coordinates of the collection site.

-

Date and time of collection.

-

Detailed description of the occurrence (e.g., host rock, associated minerals).

-

Environmental conditions (temperature, humidity, presence of water).

-

Photographs of the specimen in situ.

Transportation of Specimens

Transportation from the field to the laboratory is a critical step where damage and degradation can occur.

-

Packaging: Place the sealed containers with the hydrated specimens inside a larger, insulated container with additional cushioning to minimize physical shock and temperature fluctuations.

-

Environmental Control: Maintain a cool and stable temperature during transport, avoiding exposure to direct sunlight or heat sources.

Laboratory Preservation and Storage

Long-term preservation of Barringtonite requires a controlled environment to prevent dehydration and chemical alteration.

Initial Laboratory Processing

-

Unpacking: Carefully unpack the specimens in a controlled environment, preferably a glove box with controlled humidity.

-

Assessment: Examine the specimens for any damage that may have occurred during transport.

-

Cleaning (if necessary): If further cleaning is required, use a fine, soft brush and deionized water. Avoid organic solvents unless their effect on Barringtonite has been thoroughly tested.

Long-Term Storage Conditions

The primary goal of long-term storage is to maintain a stable, high-humidity environment to prevent water loss from the crystal structure.

| Parameter | Recommended Value | Rationale | Reference |

| Relative Humidity (RH) | > 75% | To prevent dehydration. Nesquehonite, a more hydrated magnesium carbonate, is known to be unstable in moist atmospheres above 60°C.[4] Maintaining high humidity at a stable, low temperature is crucial. | [3] |

| Temperature | 4-10°C | To slow down any potential degradation reactions. Barringtonite forms in cold water (approx. 5°C).[1] | [5] |

| Lighting | Dark storage | To prevent any potential light-induced degradation, a common precaution for delicate minerals. | [5] |

Storage Methods

-

Sealed Containers: Store individual specimens in airtight containers (e.g., glass jars with secure lids).

-

Humidity Buffering: To maintain high humidity within the containers, a saturated solution of a salt that maintains a high RH can be used, or a small vial of deionized water can be included.

-

Stabilizing Agents: Research on nesquehonite has shown that a phosphate-based pH 7 buffer can stabilize the mineral by forming a protective surface layer.[6] This approach could be tested for the preservation of Barringtonite.

Experimental Protocols for Stability Assessment

To develop evidence-based preservation strategies for Barringtonite, its stability under various conditions should be quantitatively assessed. The following are proposed experimental protocols based on methods used for analogous minerals.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the dehydration and decomposition temperatures of Barringtonite.

-

Methodology:

-

A small, powdered sample of Barringtonite (10-20 mg) is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass loss is recorded as a function of temperature.

-

Note on Nesquehonite: TGA of nesquehonite shows that water loss begins at approximately 55-135°C, leading to the formation of an intermediate phase (approximately MgCO₃·2H₂O).[7]

-

Controlled Humidity Experiments

-

Objective: To determine the rate of dehydration of Barringtonite at different relative humidity levels.

-

Methodology:

-

Place pre-weighed Barringtonite specimens in environmental chambers with controlled relative humidity (e.g., 30%, 50%, 75%, 90%).

-

Maintain a constant temperature (e.g., 20°C).

-

Monitor the mass of the specimens over time to determine the rate of water loss.

-

Analyze the mineral phase at different time points using X-ray diffraction (XRD) to identify any transformations.

-

Visualizing Workflows and Pathways

Experimental Workflow for Field Collection and Preservation

Caption: Workflow for the field collection and preservation of Barringtonite specimens.

Potential Transformation Pathway of Hydrated Magnesium Carbonates

Caption: Potential chemical transformation pathways for hydrated magnesium carbonates.

Conclusion

The successful collection and preservation of Barringtonite specimens are paramount for their use in scientific research and potential therapeutic development. Given the mineral's inherent instability due to its hydrated nature, strict adherence to protocols that minimize physical damage and prevent dehydration is essential. The methodologies presented in this guide, derived from best practices for analogous minerals, provide a robust framework for maintaining the integrity of Barringtonite from the field to the laboratory. Further research is needed to establish quantitative stability data and optimize preservation techniques specifically for Barringtonite.

References

- 1. rruff.net [rruff.net]

- 2. Barringtonite Mineral Data [webmineral.com]

- 3. Hydration of Magnesium Carbonate in a Thermal Energy Storage Process and Its Heating Application Design [mdpi.com]

- 4. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Stabilization of nesquehonite for application in carbon capture utilization and storage - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Artificial Barringtonite: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of artificial barringtonite (MgCO₃·2H₂O), a hydrated magnesium carbonate. While direct, peer-reviewed synthesis methods for pure barringtonite are not extensively documented, this guide offers a compilation of inferred and adapted protocols based on the synthesis of similar hydrated magnesium carbonates at low temperatures. Additionally, potential applications in drug development are explored based on the known properties of magnesium carbonate compounds.

Application Notes

Barringtonite, a dihydrate form of magnesium carbonate, is a crystalline material with potential applications in pharmaceuticals and material science. Its synthesis at low temperatures suggests it may be a metastable phase that could be harnessed for specific applications where controlled release or biocompatibility is desired.

In the context of drug development, hydrated magnesium carbonates are of interest for their properties as excipients, including their roles as fillers, binders, and agents for controlled-release formulations.[1][2][3] The biocompatibility of magnesium-based compounds further enhances their appeal for pharmaceutical applications.[4][5] Mesoporous magnesium carbonate has been investigated as a drug delivery vehicle for stabilizing amorphous drugs and regulating their release rate.[6] While specific studies on barringtonite are lacking, its shared chemistry with other magnesium carbonates suggests it could be a valuable candidate for similar applications.

Key Potential Applications in Drug Development:

-

Controlled-Release Excipient: The hydrated nature of barringtonite may influence drug release kinetics, potentially offering a novel mechanism for sustained or delayed release formulations.[3]

-

pH-Sensitive Drug Delivery: Magnesium carbonate's basicity can be utilized to protect acid-labile drugs from the gastric environment and promote their release in the more neutral pH of the intestines.[2][7]

-

Carrier for Poorly Soluble Drugs: The porous structure that can be achieved in synthetic carbonates could be adapted to load and stabilize amorphous forms of poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[6][8]

-

Biocompatible Filler/Binder: In tablet formulations, barringtonite could serve as a biocompatible filler and binder, contributing to the structural integrity of the dosage form.[2]

Experimental Protocols

The following protocols are proposed methods for the synthesis of artificial barringtonite based on the principles of low-temperature precipitation of magnesium carbonate hydrates. Researchers should consider these as starting points and may need to optimize conditions to achieve the desired phase purity and particle characteristics.

Protocol 1: Low-Temperature Precipitation from Magnesium Bicarbonate Solution

This method aims to mimic the natural formation process of barringtonite, which occurs at low temperatures from magnesium-rich waters containing dissolved carbon dioxide.[9][10]

Materials:

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Dry Ice (solid CO₂)

-

0.22 µm Syringe Filters

-

Reaction Vessel (e.g., jacketed glass reactor connected to a cooling bath)

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

-

Drying Oven or Desiccator

Procedure:

-

Preparation of Magnesium Bicarbonate Solution:

-

Dissolve a slight excess of magnesium chloride hexahydrate in deionized water to create a saturated solution.

-

Slowly add small pieces of dry ice to the solution while stirring continuously in a well-ventilated area. The dry ice will sublimate and dissolve as CO₂ gas, reacting with the magnesium hydroxide (B78521) that forms in situ to create a magnesium bicarbonate solution. The solution should become clear as the carbonate dissolves.

-

Continue adding dry ice until the solution is saturated and no more CO₂ will dissolve.

-

Filter the resulting magnesium bicarbonate solution through a 0.22 µm syringe filter to remove any unreacted solids.

-

-

Precipitation of Barringtonite:

-

Transfer the filtered magnesium bicarbonate solution to a jacketed reaction vessel.

-

Set the cooling bath to maintain a constant temperature between 4-8°C.

-

Allow the solution to stir gently for 24-48 hours at this low temperature. The decrease in temperature reduces the solubility of magnesium carbonate and promotes the precipitation of a hydrated form.

-

Observe for the formation of a white precipitate.

-

-

Isolation and Drying of the Product:

-

Once a sufficient amount of precipitate has formed, turn off the stirrer and allow the solid to settle.

-

Carefully decant the supernatant.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with a small amount of ice-cold deionized water to remove any remaining soluble salts.

-

Wash the precipitate with ethanol (B145695) or acetone (B3395972) to aid in drying.

-

Dry the collected solid in a desiccator over a desiccant or in a low-temperature oven (e.g., 40°C) to prevent the loss of hydration water.

-

Characterization:

-

X-Ray Diffraction (XRD): To confirm the crystalline phase of the product. The characteristic d-spacings for barringtonite are 8.682 Å (very strong), 3.093 Å (very strong), and 2.936 Å (very strong).[9][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of carbonate and water functional groups.

-

Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized crystals. Natural barringtonite occurs as radiating fibers or needles.[9]

-

Thermogravimetric Analysis (TGA): To determine the water content and thermal stability of the synthesized material.

Protocol 2: Controlled Precipitation by Reacting Magnesium and Carbonate Salts at Low Temperature

This method involves the direct reaction of soluble magnesium and carbonate salts under controlled low-temperature conditions.

Materials:

-

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) or Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Sodium Carbonate (Na₂CO₃) or Ammonium Carbonate ((NH₄)₂CO₃)

-

Deionized Water

-

Jacketed Glass Reactor with Cooling Bath

-

Peristaltic Pumps

-

pH Meter

-

Magnetic Stirrer and Stir Bar

-

Filtration and Drying Equipment (as in Protocol 1)

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of the magnesium salt (e.g., 0.5 M MgSO₄).

-

Prepare a solution of the carbonate salt (e.g., 0.5 M Na₂CO₃).

-

Cool both solutions to the desired reaction temperature (e.g., 5°C) in separate containers.

-

-

Precipitation:

-

Add a specific volume of deionized water to the jacketed reaction vessel and bring it to the target temperature (5°C) with gentle stirring.

-

Using peristaltic pumps, slowly and simultaneously add the cooled magnesium salt and carbonate salt solutions to the reaction vessel. Maintain a constant and slow addition rate to control supersaturation and promote crystal growth over nucleation.

-

Monitor the pH of the solution. The pH will influence the carbonate species present and can affect the resulting hydrate (B1144303) phase.

-

Continue the addition until the desired amount of reactants has been added.

-

Allow the reaction mixture to age at the low temperature for several hours (e.g., 4-6 hours) with continued gentle stirring to allow for crystal growth and phase stabilization.

-

-

Isolation and Drying:

-